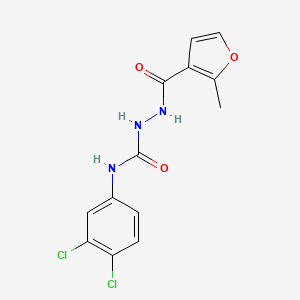
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a hydrazinecarboxamide derivative that has shown promising results in various fields of study, particularly in the field of biochemistry.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cellular processes such as cell division and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes such as mTOR and PI3K, which are involved in cellular processes such as protein synthesis and cell growth. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying the role of these pathways in cellular processes. However, one of the limitations is that it can be difficult to obtain and purify, which can make it challenging to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including further studies on its mechanism of action and potential therapeutic applications. It may also be useful to investigate its potential as a tool for studying specific enzymes and signaling pathways in various cellular processes, as well as its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research may be needed to optimize the synthesis and purification methods for this compound to make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-methyl-3-furoic acid, followed by the addition of hydrazine hydrate and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been used in various scientific research applications, including as a potential anti-cancer agent, as well as a tool for studying the role of specific enzymes and signaling pathways in cellular processes. It has also been used in the development of new drugs and therapies for various diseases.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-8-2-3-10(14)11(15)6-8/h2-6H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHSOIEVLFFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

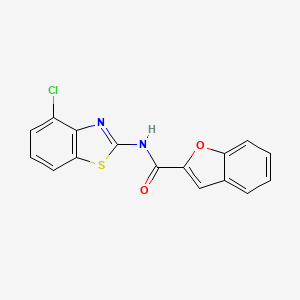
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
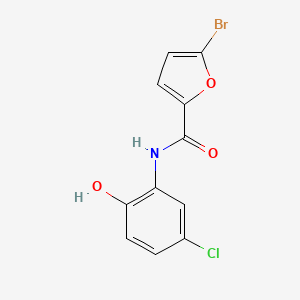
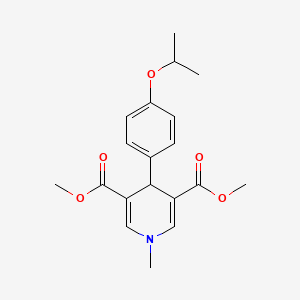


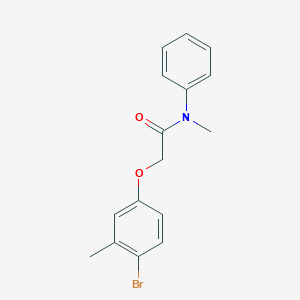
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)